2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused thieno[3,4-d]thiazole ring system with a sulfone group (5,5-dioxido), a 4-methoxyphenylamino substituent, and an N-(m-tolyl)acetamide moiety. The thieno-thiazole scaffold is notable for its sulfur-rich heterocyclic architecture, which is often associated with diverse biological activities, including enzyme inhibition or receptor modulation. The 4-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the m-tolyl acetamide moiety could contribute to target binding specificity.
Properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-methoxyanilino)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-4-3-5-15(10-14)22-20(25)11-24(16-6-8-17(28-2)9-7-16)21-23-18-12-30(26,27)13-19(18)29-21/h3-10,18-19H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGENEIQKBHNWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)C3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide (CAS Number: 872200-40-3) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its anti-inflammatory and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 461.6 g/mol. The structure features a thieno[3,4-d]thiazole core linked to a methoxyphenyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S2 |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 872200-40-3 |
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of compounds structurally related to the target compound. For instance, research indicated that similar thiazole derivatives exhibited significant inhibition of nitric oxide (NO) production and inflammatory cytokines in macrophages. In particular, compounds demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
Key Findings:
- Inhibition of Cytokines: Compounds similar to the target inhibited TNF-α and IL-6 secretion at concentrations as low as 10 μM.
- Cell Viability: Cytotoxicity assays showed that treated cells maintained over 80% viability at concentrations up to 160 μM, indicating a favorable safety profile for further exploration .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary studies suggest that modifications to the thiazole structure can enhance anticancer activity. For example, certain derivatives showed potent inhibitory effects on cell proliferation in non-small cell lung cancer (NSCLC) models such as A549 and H1975 cells .
Cytotoxicity Assay Results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A1 | A549 | 15.63 |
| Compound A2 | H1975 | 0.30 |
The biological activity of the compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:
- NF-kB Pathway Inhibition: The compound may inhibit the nuclear translocation of NF-kB p65 by preventing the degradation of IκBα.
- MAPK Pathway Modulation: It has been observed that treatment with similar compounds significantly reduced phosphorylation levels of MAPKs in LPS-stimulated RAW264.7 cells .
- EGFR Inhibition: The compound's structural analogs have shown potential as inhibitors of EGFR tyrosine kinase, which is often overexpressed in various cancers .
Case Studies
- In Vivo Studies: Rat paw swelling experiments indicated that thiazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
- In Vitro Studies: ELISA assays demonstrated that treatment with thiazole derivatives led to a marked decrease in pro-inflammatory cytokines in macrophage cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Acetamide Derivatives
A key structural analogue is 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide (compounds 5a-c, Table 3 in ). These derivatives share the acetamide backbone but differ in substituents:
- Core Differences: The target compound employs a thieno-thiazole ring, while 5a-c use a benzimidazole-azetidinone hybrid.
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 4-substitutedphenyl (e.g., chloro, nitro) groups in 5a-c.
Table 1: Structural and Functional Comparison
Comparison with Sulfur-Containing Heterocycles
The Pharmacopeial Forum () describes cephalosporin derivatives such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . These compounds share sulfur-rich bicyclic frameworks but differ in functionalization:
- Biological Context: Cephalosporins are β-lactam antibiotics targeting bacterial cell walls, whereas the target compound’s thieno-thiazole core lacks a β-lactam ring, suggesting divergent mechanisms.
- Chemical Stability : The sulfone group in the target compound may confer greater oxidative stability compared to the thiadiazole-thioether linkage in cephalosporins, which is prone to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
